molecular formula C20H23N3O5S B2629258 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251563-19-5

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2629258
CAS No.: 1251563-19-5
M. Wt: 417.48
InChI Key: OKIAUPLPLQELNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Intermediate for Biologically Active Compounds : A related compound, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, serves as an important intermediate for synthesizing many biologically active compounds. This synthesis involves steps like rearrangement, condensation, and nucleophilic substitution, highlighting the compound's role in producing potential anticancer agents (Wang et al., 2016).

  • Antibacterial and Antioxidant Activities : Derivatives of dihydroquinoline have been synthesized and evaluated for antibacterial and antioxidant activities. Such derivatives demonstrated activity against multiple bacteria and showed significant antioxidant activities, with activities varying based on alkyl chain length (Kahriman et al., 2013).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Research has been conducted on novel synthesis methods for pyridines and tetrahydroquinolines, showing that cyclopentyl and cyclohexyl annealed pyridines can be synthesized in good yields through a one-pot process. This process includes coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequences, demonstrating the versatility and potential utility of these chemical frameworks (Yehia et al., 2002).

  • Dye Synthesis and Electronic Spectrum Analysis : The reaction of related compounds has led to the synthesis of new dyes, like pyridinium salts, and their electronic spectra have been analyzed. This research not only contributes to the understanding of the electronic structure of such compounds but also explores their application in dye chemistry and materials science (Yelenich et al., 2016).

Material Science and Sensor Development

  • Fluorescence Sensor for Metal Ions : A dihydroquinazolinone derivative has been developed as a "turn-off" fluorescence sensor for the detection of Cu2+ ions, showcasing the application of these compounds in environmental monitoring and analytical chemistry. This sensor exhibits selective recognition of Cu2+ ions, underlining the potential for similar compounds in sensing technologies (Borase et al., 2016).

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19(23-10-3-6-16-5-1-2-7-17(16)23)15-21-9-4-8-18(20(21)25)29(26,27)22-11-13-28-14-12-22/h1-2,4-5,7-9H,3,6,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIAUPLPLQELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.